molecular formula C7H5N3O2 B2502015 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1555335-57-3

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B2502015
CAS No.: 1555335-57-3
M. Wt: 163.136
InChI Key: QVEYWLQAIBRGPE-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid: is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . Another approach involves the use of 2-aminopyridine and nitriles in the presence of a catalyst system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, involving the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid.

Scientific Research Applications

Chemistry: The compound is used as a precursor for the synthesis of other nitrogen-containing heterocycles . It serves as a building block in organic synthesis, enabling the creation of complex molecular structures.

Biology and Medicine: In medicinal chemistry, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid derivatives have shown potential as antiproliferative agents against cancer cells . They are also investigated for their role as enzyme inhibitors and potential therapeutic agents .

Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.

Comparison with Similar Compounds

Uniqueness: [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

triazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYWLQAIBRGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555335-57-3
Record name [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid
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